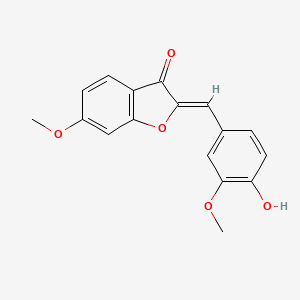

(Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one

CAS No.: 32396-82-0

Cat. No.: VC6781440

Molecular Formula: C17H14O5

Molecular Weight: 298.294

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32396-82-0 |

|---|---|

| Molecular Formula | C17H14O5 |

| Molecular Weight | 298.294 |

| IUPAC Name | (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C17H14O5/c1-20-11-4-5-12-14(9-11)22-16(17(12)19)8-10-3-6-13(18)15(7-10)21-2/h3-9,18H,1-2H3/b16-8- |

| Standard InChI Key | DQAUPRMHFBTWDC-PXNMLYILSA-N |

| SMILES | COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)O2 |

Introduction

The compound (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a benzofuran derivative characterized by its conjugated structure, which includes hydroxy and methoxy functional groups. This compound belongs to a class of organic molecules often studied for their biological and pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The unique structural features of this compound make it a subject of interest in medicinal chemistry and material science.

Synthesis Pathway

The synthesis of (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the following steps:

-

Preparation of Benzofuran Core: The benzofuran backbone is synthesized through cyclization reactions involving phenolic precursors.

-

Introduction of Substituents: Methoxy and hydroxy groups are introduced via electrophilic substitution reactions.

-

Formation of Benzylidene Moiety: A condensation reaction between the benzofuran derivative and a suitable aldehyde (e.g., vanillin) results in the formation of the benzylidene group.

This synthetic strategy ensures high yields and purity, making the compound accessible for further research.

Biological Activity

Studies have demonstrated that compounds with similar structures exhibit significant biological properties:

-

Antioxidant Activity: The presence of hydroxy and methoxy groups enhances free radical scavenging.

-

Anticancer Potential: Benzofuran derivatives have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation.

-

Anti-inflammatory Effects: These compounds can inhibit pro-inflammatory cytokines, such as interleukin-6 (IL-6).

While specific data for this compound may be limited, its structural analogs suggest promising pharmacological applications.

Analytical Characterization

The compound can be analyzed using a variety of spectroscopic techniques:

| Technique | Key Observations |

|---|---|

| NMR Spectroscopy | Chemical shifts corresponding to aromatic protons, methoxy groups, and hydroxyl groups |

| Mass Spectrometry | Molecular ion peak at 298 m/z confirming molecular weight |

| IR Spectroscopy | Bands for hydroxyl (-OH) stretching (~3400 cm) and carbonyl (C=O) (~1700 cm) |

These methods confirm the identity and purity of the compound.

Applications

The compound has potential applications in:

-

Pharmaceutical Development: As a lead molecule for designing drugs targeting oxidative stress or inflammation.

-

Material Science: Due to its conjugated system, it may be explored for use in organic electronics or as a UV absorber.

-

Biological Probes: Its fluorescent properties could be utilized for imaging or tracking in biological systems.

Comparative Analysis with Related Compounds

The presence and position of functional groups significantly influence the compound's solubility, reactivity, and biological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume